Kinase Inhibition Class-Level Inference: TBK1/IKKε Activity Relative to Unsubstituted Pyridazine Analogs
The target compound’s pyridazine–pyrrolidine–benzonitrile architecture matches the generic Markush structure disclosed in US 8,969,335, which describes benzonitrile derivatives as inhibitors of TBK1 and IKKε [1]. In that patent, compounds retaining the para-benzonitrile motif and a heteroaryl ether linker consistently achieve IC50 values below 100 nM against TBK1, whereas analogs lacking the dimethylamino group or carrying a smaller substituent on the pyridazine show a median IC50 shift of approximately 5- to 20-fold [1]. Although the exact IC50 of CAS 2034224-98-9 is not publicly reported, its structural alignment with the most potent cluster in the patent supports the inference that the dimethylamino group is a critical potency determinant.
| Evidence Dimension | TBK1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported; predicted to fall within the sub-100 nM range based on closest patent analogs |
| Comparator Or Baseline | Unsubstituted pyridazine or 6-methoxypyridazine analogs from US 8,969,335: median IC50 > 500 nM |
| Quantified Difference | Estimated ≥5-fold improvement in potency for dimethylamino-substituted analogs vs. unsubstituted pyridazine controls |
| Conditions | TBK1 enzymatic assay; TR-FRET format; ATP at Km; recombinant human TBK1 (patent examples) |
Why This Matters
This informs kinase-focused procurement: the dimethylamino substitution is structurally linked to a potency gain that generic pyridazine building blocks cannot replicate.
- [1] Hoelzemann, G., Dorsch, D., & Eggenweiler, H.-M. (2015). Benzonitrile derivatives as kinase inhibitors. U.S. Patent No. 8,969,335. Washington, DC: U.S. Patent and Trademark Office. View Source
